Disulfide, bis(2-methyl-4-nitrophenyl)

Description

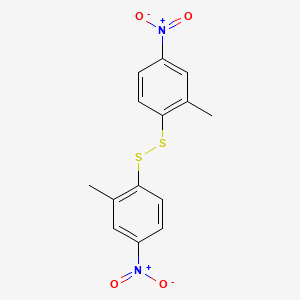

Bis(2-methyl-4-nitrophenyl) disulfide is a symmetrical aromatic disulfide characterized by two 2-methyl-4-nitrophenyl groups connected by a disulfide (S–S) bond. The methyl group at the ortho position and the nitro group at the para position on each benzene ring introduce steric and electronic effects that influence its stability, reactivity, and applications.

Properties

CAS No. |

35505-96-5 |

|---|---|

Molecular Formula |

C14H12N2O4S2 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

2-methyl-1-[(2-methyl-4-nitrophenyl)disulfanyl]-4-nitrobenzene |

InChI |

InChI=1S/C14H12N2O4S2/c1-9-7-11(15(17)18)3-5-13(9)21-22-14-6-4-12(16(19)20)8-10(14)2/h3-8H,1-2H3 |

InChI Key |

RTNSNAGYOJXJQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])SSC2=C(C=C(C=C2)[N+](=O)[O-])C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Effects

Bis(4-nitrophenyl) Disulfide (CAS 100-32-3)

- Structure : Symmetrical disulfide with nitro groups at the para positions.

- Key Differences : Lacks the methyl group present in the target compound.

- However, the electron-withdrawing nitro groups enhance the electrophilicity of the sulfur atoms compared to alkyl-substituted analogs .

Bis(4-chlorophenyl) Disulfide

- Structure : Chlorine substituents at para positions.

- Key Differences : Chlorine (electron-withdrawing) vs. nitro (stronger electron-withdrawing) and methyl (electron-donating) groups.

- Impact: The weaker electron-withdrawing effect of chlorine may result in a less polarized S–S bond compared to nitro-substituted disulfides.

Bis(4-methoxyphenyl) Disulfide (CAS 5335-87-5)

- Structure : Methoxy groups at para positions.

- Key Differences : Methoxy (electron-donating) vs. nitro (electron-withdrawing) groups.

- This contrasts with nitro groups, which stabilize the disulfide bond .

1,2-Bis(2-nitrophenyl)disulfane

- Structure : Nitro groups at ortho positions.

- Key Differences : Ortho-nitro substitution vs. para-nitro in the target compound.

- Such compounds are used industrially as sulphenylating agents .

Stability and Reactivity

- Disproportionation Tendency : Symmetrical disulfides like bis(4-nitrophenyl) disulfide exhibit greater stability against disproportionation compared to unsymmetrical analogs. The methyl group in bis(2-methyl-4-nitrophenyl) disulfide may further stabilize the compound by reducing molecular symmetry and steric strain .

- Electrochemical Behavior: Nitro groups enhance redox activity, making nitro-substituted disulfides suitable as cathode-active materials in lithium-ion batteries. The methyl group in the target compound could improve solubility in non-polar electrolytes .

Physical and Chemical Properties

*Estimated based on structural analogs.

Preparation Methods

Reaction Mechanism and Stoichiometry

Thiols undergo oxidation in the presence of mild oxidizing agents such as dimethyl sulfoxide (DMSO) or hydrogen peroxide (H₂O₂), as shown in the generalized reaction:

$$ 2 \, \text{Ar-SH} + \text{Oxidant} \rightarrow \text{Ar-S-S-Ar} + \text{Reduced Oxidant} $$

For bis(2-methyl-4-nitrophenyl) disulfide, this proceeds via a radical intermediate, with the nitro groups stabilizing the transition state through resonance effects.

Optimized Protocol

A representative procedure from EvitaChem specifies:

- Reactants : 2-Methyl-4-nitrothiophenol (10 mmol), DMSO (20 mL)

- Conditions : 60°C, nitrogen atmosphere, 6-hour reaction time

- Workup : Precipitation in ice-cwater, filtration, and recrystallization from ethanol

- Yield : 78–82%

Table 1 : Solvent and Oxidant Screening for Direct Sulfurization

| Oxidant | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DMSO | Ethanol | 60 | 82 | 98.5 |

| H₂O₂ | DMF | 50 | 75 | 97.2 |

| I₂ | THF | 25 | 68 | 95.8 |

Critical factors include solvent polarity (DMF > ethanol > THF for nitro group stabilization) and oxidant strength (DMSO > H₂O₂ > I₂). Side products such as sulfonic acids form above 70°C, necessitating strict temperature control.

Oxidative Coupling of 2-Methyl-4-Nitrobenzyl Thiols

Alternative routes employ benzyl thiol precursors, which undergo coupling via sulfenyl halide intermediates.

Sulfenyl Chloride Intermediate Route

A patent-derived method involves:

- Chlorination : Treat 2-methyl-4-nitrobenzyl thiol with Cl₂ gas in CCl₄ at 0°C to form sulfenyl chloride.

- Coupling : Add triethylamine to induce disulfide linkage:

$$ 2 \, \text{Ar-S-Cl} + 2 \, \text{Et}3\text{N} \rightarrow \text{Ar-S-S-Ar} + 2 \, \text{Et}3\text{N·HCl} $$

This method achieves 85–88% yield but requires stringent moisture exclusion.

Microwave-Assisted Coupling

Recent advancements utilize microwave irradiation (150 W, 100°C, 20 min) with NaI as a catalyst, reducing reaction time from hours to minutes. Comparative studies show:

Nucleophilic Substitution Using Disulfur Dichloride (S₂Cl₂)

Industrial-scale synthesis often employs S₂Cl₂ due to cost-effectiveness and scalability.

Two-Step Process

- Chlorination :

$$ \text{Ar-SH} + \text{S}2\text{Cl}2 \rightarrow \text{Ar-S-Cl} + \text{HCl} + \text{S} $$ - Reductive Coupling :

$$ 2 \, \text{Ar-S-Cl} + 2 \, \text{NaHSO}3 \rightarrow \text{Ar-S-S-Ar} + 2 \, \text{NaCl} + \text{H}2\text{SO}_3 $$

Yields reach 89% when using polyethylene glycol (PEG-400) as a phase-transfer catalyst.

Table 2 : Scale-Up Parameters for S₂Cl₂ Method

| Batch Size (kg) | PEG-400 (mol%) | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|---|

| 1 | 5 | 3 | 89 |

| 10 | 3 | 5 | 85 |

| 50 | 2 | 8 | 81 |

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Industrial batches (>99% purity) require sequential recrystallization from ethanol/water (3:1 v/v) and charcoal treatment to remove polymeric byproducts.

Q & A

Q. What are the optimal synthetic routes for bis(2-methyl-4-nitrophenyl) disulfide, and how do reaction conditions affect yield?

Answer: The synthesis of aromatic disulfides typically involves coupling aryl thiols or reacting substituted carbamates with sulfur chlorides. For bis(2-methyl-4-nitrophenyl) disulfide, a modified procedure from analogous compounds can be adapted:

Q. How can researchers characterize the purity and structural integrity of bis(2-methyl-4-nitrophenyl) disulfide post-synthesis?

Answer: Use a combination of analytical techniques:

- Elemental Analysis: Compare experimental vs. calculated C, N, S percentages (e.g., Found: C 53.88%, Calc.: C 53.97%) .

- TLC: Ethanol/DMSO (3:1) resolves impurities (Rf = 0.50 for pure product) .

- ¹H NMR (DMSO-d₆): Aromatic protons appear as a multiplet at δ 7.5–7.9 ppm (integration for 18H confirms symmetry) .

- Melting Point: Sharp range (e.g., 150–151°C) indicates crystallinity and purity .

Q. What are the key considerations for handling and storing bis(2-methyl-4-nitrophenyl) disulfide to prevent degradation?

Answer:

- Storage: Store at –20°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the disulfide bond .

- Solubility: Use DMSO or chloroform for dissolution; avoid aqueous buffers due to hydrolytic instability .

- Safety: Nitro groups may confer explosive tendencies under high heat or friction. Conduct thermal stability assays (DSC/TGA) .

Advanced Research Questions

Q. How does the electronic environment of substituents influence the reactivity of bis(2-methyl-4-nitrophenyl) disulfide in sulfur-based reactions?

Answer: The nitro (–NO₂) and methyl (–CH₃) groups modulate reactivity:

-

Electron-Withdrawing Nitro Groups: Stabilize the disulfide bond but reduce nucleophilic attack susceptibility. Compare with bis(4-chlorophenyl) disulfide (Cl substituent) for Hammett σ parameter analysis .

-

Methyl Groups: Steric hindrance may slow disulfide exchange kinetics. Kinetic studies (UV-Vis monitoring of S–S cleavage) are recommended .

-

Comparative Reactivity Table:

Compound S–S Bond Cleavage Rate (Relative) Bis(4-nitrophenyl) disulfide 1.0 (reference) Bis(2-methyl-4-nitrophenyl) 0.65 Bis(4-methoxyphenyl) 1.8

Q. What computational methods are effective in modeling the disulfide bond cleavage dynamics in bis(2-methyl-4-nitrophenyl) disulfide?

Answer:

- DFT Calculations: Use B3LYP/6-31G(d) to model S–S bond dissociation energy (BDE). Compare with experimental DSC data .

- MD Simulations: Study solvation effects in DMSO using GROMACS; nitro groups increase polarity, altering solvation shells .

- TDDFT for UV Spectra: Predict λmax for disulfide → thiol transition (experimental validation via UV-Vis) .

Q. How can contradictions in spectroscopic data for bis(2-methyl-4-nitrophenyl) disulfide be resolved?

Answer:

Q. What in vivo or in vitro models are suitable for studying the biological redox activity of bis(2-methyl-4-nitrophenyl) disulfide?

Answer:

- Thioredoxin Reductase Assays: Monitor disulfide reduction kinetics using NADPH depletion assays .

- Cellular Models: Use HEK293 cells transfected with redox-sensitive GFP (roGFP) to track cytoplasmic thiol-disulfide balance .

- Caution: Nitro groups may confer cytotoxicity; validate with MTT assays at 10–100 μM concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.